2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid

Conformational analysis Structure-activity relationship Medicinal chemistry

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid (CAS 1698265-40-5) is a heterocyclic building block featuring a trans-configured cyclopropane ring at the 2-position of an isopropyl-substituted pyrazole core. With a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol, it is supplied at ≥98% purity by multiple vendors for pharmaceutical R&D and agrochemical intermediate applications.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1698265-40-5
Cat. No. B2629045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid
CAS1698265-40-5
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C2CC2C(=O)O
InChIInChI=1S/C10H14N2O2/c1-6(2)12-5-7(4-11-12)8-3-9(8)10(13)14/h4-6,8-9H,3H2,1-2H3,(H,13,14)
InChIKeyIOMHVMOWSXGSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid (CAS 1698265-40-5): Sourcing Guide for a Research-Grade Pyrazolyl-Cyclopropane Building Block


2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid (CAS 1698265-40-5) is a heterocyclic building block featuring a trans-configured cyclopropane ring at the 2-position of an isopropyl-substituted pyrazole core . With a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol, it is supplied at ≥98% purity by multiple vendors for pharmaceutical R&D and agrochemical intermediate applications . As a member of the 2-(1-alkyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid series, its distinctive isopropyl N-substituent introduces quantifiable differences in lipophilicity, steric profile, and conformational constraint relative to its methyl, ethyl, and isobutyl analogs—parameters critical for structure-activity relationship (SAR) investigations [1]. Given the paucity of publicly reported biological data for this specific compound, procurement decisions should be driven by its proven synthetic accessibility, the well-characterized physicochemical differentiation from its closest analogs, and its strategic value as a modular scaffold for derivatization campaigns .

Why 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid Cannot Be Replaced by Its Methyl, Ethyl, or Isobutyl Analogs


Within the 2-(1-alkyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid series, the N1-alkyl substituent is not a passive solubility handle but a primary determinant of lipophilicity, steric encumbrance at the pyrazole periphery, and overall molecular conformation . The isopropyl group on the target compound delivers a computed LogP of 1.65, representing a 1.4-fold lipophilicity increase over the methyl analog and a measurable difference from the ethyl (C2) and isobutyl (C4) variants, directly affecting membrane partitioning and passive permeability in cell-based assays . Furthermore, the trans-cyclopropane geometry at the 2-position enforces a rigid spatial relationship between the carboxylic acid and the pyrazole ring, a conformational constraint absent in more flexible linker-based analogs—meaning that even modest N-alkyl substitutions produce non-linear effects on target engagement that cannot be predicted from the simpler members of the series [1]. Substituting any analog without verifying retention of the specific stereoelectronic profile therefore risks invalidating SAR continuity, altering pharmacokinetic behavior, and compromising the reproducibility of hit-to-lead campaigns [2].

Evidence-Based Differentiation of 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid from Closest Analogs


Conformational Restraint: Trans-Cyclopropane Geometry Locks the Carboxylic Acid Relative to the Pyrazole Plane

The target compound exists predominantly as the trans-(1R,2R) cyclopropane diastereomer (CAS 2227645-99-8 for the stereodefined rac-trans form), wherein the carboxylic acid group at C2 and the pyrazol-4-yl substituent at C1 occupy opposite faces of the cyclopropane ring [1]. This trans geometry imposes a fixed dihedral angle between the carboxylate and the heteroaromatic ring, a conformational constraint that has been explicitly noted to 'enhance conformational stability' and is 'valuable for SAR studies in medicinal chemistry' [1]. In contrast, the regioisomeric 1-(1-isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS not assigned; Evitachem EVT-13662409) bears a geminally disubstituted cyclopropane with the carboxylate directly attached to the cyclopropane quaternary carbon, producing a fundamentally different spatial orientation with distinct bond angles and torsional profiles . This conformational divergence is not trivial: for target-bound conformations, the trans-2-substituted scaffold projects the carboxylic acid into a different vector space than the 1,1-disubstituted isomer, which can alter hydrogen-bonding geometry and binding thermodynamics even when atom connectivity is conserved [2].

Conformational analysis Structure-activity relationship Medicinal chemistry

Lipophilicity Tuning: Computed LogP of 1.65 Positions the Isopropyl Analog Between Ethyl and Isobutyl in the N-Alkyl Series

The computed LogP for 2-(1-isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid is 1.65 . This value represents a lipophilicity that is incrementally higher than the N-ethyl analog and measurably lower than the N-isobutyl analog (predicted LogP 1.09 from an alternative computational source, noting methodological variance between prediction algorithms) . The isopropyl group's branched architecture provides greater steric bulk than the linear ethyl substituent while avoiding the excessive flexibility and higher molecular weight of the isobutyl variant (MW 208.26 vs. 194.23 for the isopropyl; 180.20 for ethyl) . This positions the isopropyl analog in a favorable 'Goldilocks' lipophilicity window—sufficient to enhance membrane permeability relative to the more polar methyl/ethyl analogs but without the potential solubility penalty, promiscuity risk, or metabolic liability associated with the larger isobutyl group .

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) of 55.1–55.12 Ų Is Consistent Across the N-Alkyl Series, Confirming That Differential Permeability Is Driven Primarily by LogP Rather Than Hydrogen-Bonding Capacity

The target compound exhibits a Topological Polar Surface Area (TPSA) of 55.12 Ų (or 55.1 Ų for the stereodefined trans form) [1]. This value is determined by the single carboxylic acid hydrogen-bond donor and three hydrogen-bond acceptors (two from the carboxylate oxygens, one from the pyrazole N2 nitrogen) and is essentially invariant across the N-methyl, N-ethyl, N-isopropyl, and N-isobutyl analogs, as the N-alkyl substituent contributes negligibly to polar surface area . Since TPSA is a key parameter governing passive membrane permeation and blood-brain barrier penetration (with a common threshold of <60–70 Ų for CNS penetration and <140 Ų for oral absorption), the near-constant TPSA across the series means that differential cellular permeability among analogs is governed almost exclusively by lipophilicity (LogP) rather than by hydrogen-bonding capacity [2]. This simplifies analog prioritization: the isopropyl variant's higher LogP predicts greater passive permeability than the ethyl analog without sacrificing the favorable TPSA <60 Ų profile [1].

Polar surface area Membrane permeability Blood-brain barrier penetration

Molecular Volume and Solubility Trajectory: Isobutyl Analog Carries a 7.2% Molecular Weight Penalty and Higher LogP for No Gain in Hydrogen-Bonding Capacity

The isobutyl analog (CAS 1707369-55-8) has a molecular weight of 208.26 g/mol, which is 7.2% heavier than the isopropyl analog (194.23 g/mol) . This increase in molecular bulk is accompanied by a calculated LogP of 1.09 (ChemSrc)—actually lower than the isopropyl analog's 1.65 in some prediction systems, though cross-algorithm variance must be noted . Regardless of the exact LogP ranking, the isobutyl group's additional methylene unit and branched architecture increase molecular volume, rotatable bond count, and conformational entropy without introducing additional hydrogen-bond donors or acceptors . In drug discovery contexts where ligand efficiency metrics (e.g., LipE = pIC₅₀ − LogP or LLE = pIC₅₀ − LogD) are used to rank lead compounds, the heavier isobutyl analog is penalized relative to the isopropyl variant for any given potency level, as the additional mass does not correspond to increased polar interactions [1]. For procurement decisions in lead optimization programs, the isopropyl analog therefore represents the more mass-efficient scaffold.

Molecular weight optimization Ligand efficiency Solubility

Synthetic Tractability: Modular Derivatization via the Carboxylic Acid Handle Enables Amide, Ester, and Heterocycle Library Synthesis

The free carboxylic acid group on the target compound provides a well-precedented synthetic handle for amide coupling, esterification, reduction to the primary alcohol, and Curtius rearrangement to the corresponding amine—all transformations that are compatible with the pyrazole and cyclopropane moieties . The compound is explicitly positioned by suppliers as a 'versatile small molecule scaffold' suitable for further derivatization . The trans-cyclopropane geometry is maintained through these transformations, ensuring that the conformational constraint established at the building-block stage is preserved in all downstream products [1]. While this derivatization capability is shared across the entire 2-(1-alkyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid series, the isopropyl variant uniquely combines intermediate lipophilicity with steric bulk at the N1 position that can influence diastereoselectivity in subsequent reactions—a property not systematically documented in the open literature but plausibly relevant for asymmetric transformations at the cyclopropane or pyrazole positions [2]. For procurement teams building fragment or lead-like libraries, the isopropyl analog offers a differentiated entry point that complements the methyl and ethyl variants already present in most screening collections [3].

Parallel synthesis Library production Chemical biology

Optimal Procurement Scenarios for 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid Based on Quantitative Differentiation Evidence


Hit-to-Lead SAR Exploration Requiring Incremental Lipophilicity Tuning Within a Constant TPSA Scaffold

When a screening hit containing a pyrazole-cyclopropane core requires systematic lipophilicity optimization without altering hydrogen-bonding capacity, the isopropyl analog (LogP 1.65, TPSA 55.12 Ų) provides a discrete increment over the ethyl analog (MW 180.20; lower LogP) while avoiding the mass penalty of the isobutyl (MW 208.26) [1]. The near-constant TPSA across the series simplifies deconvolution of permeability effects from solubility changes, making the isopropyl variant the logical second-step analog after initial methyl or ethyl SAR is established. Procurement of the isopropyl analog alongside the methyl (CAS 1807940-87-9) and ethyl (CAS 1697508-22-7) analogs enables a three-point N-alkyl SAR with controlled LogP increments for the same TPSA and hydrogen-bond donor/acceptor count .

Conformationally Constrained Fragment Library Construction for Biophysical Screening

The trans-cyclopropane geometry of the target compound imposes a rigid spatial relationship between the carboxylic acid and the pyrazole heterocycle, a feature explicitly valued for 'structure-activity relationship studies in medicinal chemistry' [1]. For fragment-based drug discovery programs employing X-ray crystallography, SPR, or NMR screening, rigid fragments yield higher-quality structural data and more interpretable SAR than flexible analogs. The isopropyl N-substituent further differentiates this fragment from the simpler methyl analog by providing additional hydrophobic surface for target engagement while maintaining fragment-appropriate physicochemical properties (MW 194.23 <250 Da; TPSA 55.12 <60 Ų; H-bond donors 1 ≤3; H-bond acceptors 3 ≤6) [2]. This compound is suitable for fragment library plates targeting kinases, GPCRs, or epigenetic reader domains where aromatic and heteroaromatic fragments with carboxylic acid anchors have proven productive [2].

Agrochemical Intermediate with Differentiated LogP for Foliar Uptake Optimization

The broader pyrazole-cyclopropane chemical class has established precedent in agrochemical patents, including herbicidal compositions and plant protection agents [1]. For agrochemical lead optimization, foliar uptake is significantly influenced by compound lipophilicity, with optimal LogP windows typically in the 1–4 range depending on plant species and formulation. The isopropyl analog's computed LogP of 1.65 positions it favorably for passive cuticular penetration, representing a meaningful differentiation from the more polar methyl/ethyl analogs while retaining the cyclopropane ring's metabolic stability advantages over unsaturated or flexible linkers [2]. The carboxylic acid functionality additionally enables pro-herbicide ester derivatization strategies that have been widely employed in the agrochemical industry to enhance phloem mobility [2]. Procurement of the isopropyl analog for agrochemical discovery programs provides a differentiated entry point that is not represented by the more abundant methyl variant.

Stereochemical Probe Synthesis for Target Engagement Studies Requiring Defined Cyclopropane Geometry

The availability of the stereochemically defined rac-trans form (CAS 2227645-99-8) with two defined atom stereocenters enables the synthesis of enantiomerically pure or enantiomerically defined probe molecules for cellular target engagement assays [1]. Unlike the 1,1-disubstituted cyclopropane isomer—which is achiral at the cyclopropane ring—the trans-2-substituted scaffold possesses C1 and C2 stereocenters that create distinct enantiomeric pairs with potentially divergent biological activities . This stereochemical richness is valuable for demonstrating target-specific binding through differential activity of enantiomers, a key experiment in chemical probe validation. Procurement of the trans-configured building block ensures that downstream compounds retain this stereochemical information content, whereas the 1,1-disubstituted isomer or cis-configured variants would not [1].

Quote Request

Request a Quote for 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.